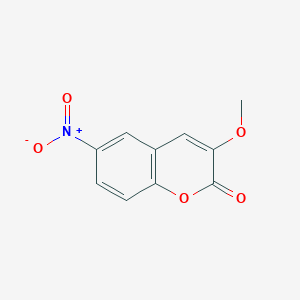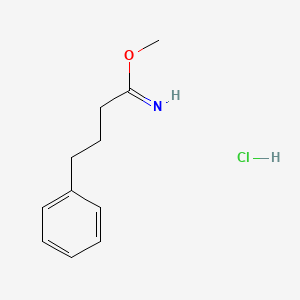
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione is a chemical compound with a unique structure that includes a benzopyran ring substituted with chlorine and methanesulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione typically involves the reaction of a benzopyran derivative with chlorinating and sulfonylating agents. One common method includes the use of thionyl chloride (SOCl2) for chlorination and methanesulfonyl chloride (CH3SO2Cl) for sulfonylation under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems for reagent addition and temperature control can further optimize the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione involves its interaction with nucleophiles and electrophiles. The chlorine and methanesulfonyl groups make the compound reactive towards nucleophilic attack, leading to substitution reactions. The benzopyran ring can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2H-1-benzopyran-2,4(3H)-dione: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
3-Methanesulfonyl-2H-1-benzopyran-2,4(3H)-dione:
Uniqueness
3-Chloro-3-(methanesulfonyl)-2H-1-benzopyran-2,4(3H)-dione is unique due to the presence of both chlorine and methanesulfonyl groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
112798-33-1 |
|---|---|
Molekularformel |
C10H7ClO5S |
Molekulargewicht |
274.68 g/mol |
IUPAC-Name |
3-chloro-3-methylsulfonylchromene-2,4-dione |
InChI |
InChI=1S/C10H7ClO5S/c1-17(14,15)10(11)8(12)6-4-2-3-5-7(6)16-9(10)13/h2-5H,1H3 |
InChI-Schlüssel |
GVKOONHAENJHEL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1(C(=O)C2=CC=CC=C2OC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




silane](/img/structure/B14308505.png)




![3,3-Dimethoxyspiro[thietane-2,9'-xanthene]](/img/structure/B14308529.png)
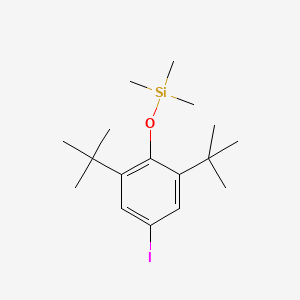
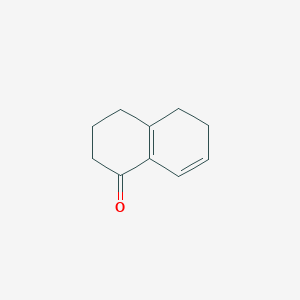
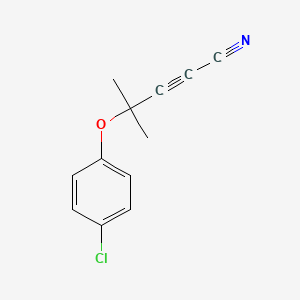
![1-(3-Fluoropropyl)-4-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B14308549.png)
